Eluxadoline is classified as a mixed opioid receptor modulator. It is derived from a synthetic pathway involving various chemical precursors. The compound's structure includes multiple functional groups that contribute to its pharmacological activity. The chemical formula for Eluxadoline is , with a molecular weight of approximately 646.584 g/mol .
The synthesis of Eluxadoline typically involves several steps, including the formation of key intermediates through standard organic reactions such as amination, acylation, and cyclization. One common method for synthesizing Eluxadoline involves using a combination of solvent evaporation techniques and emulsion solvent diffusion methods to produce nanoparticles loaded with the drug, enhancing its bioavailability .
In laboratory settings, the preparation of Eluxadoline-loaded nanoparticles has been optimized using statistical design methods like Box-Behnken Design to determine the best formulation parameters, including polymer ratios and stabilizer concentrations .
Eluxadoline has a complex molecular structure characterized by multiple rings and functional groups that influence its pharmacological properties. The structural representation can be summarized as follows:
The detailed three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm its conformation in solid-state or solution phases.
Eluxadoline undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:
These reactions are typically conducted under controlled conditions to optimize yield and purity. Analytical techniques such as high-performance liquid chromatography are employed to monitor reaction progress and product formation .
Eluxadoline exerts its therapeutic effects through its action on multiple opioid receptors:
The combined effects on these receptors lead to improved symptom control in patients suffering from irritable bowel syndrome with diarrhea .
Eluxadoline exhibits several notable physical and chemical properties:
These properties are crucial for formulation development, influencing how Eluxadoline is delivered in clinical settings.
Eluxadoline is primarily used in clinical settings for treating irritable bowel syndrome with diarrhea. Its mixed opioid receptor activity makes it effective in managing symptoms while minimizing side effects compared to other opioid treatments. Ongoing research continues to explore additional therapeutic applications, including potential uses in other gastrointestinal disorders or pain management contexts.
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4